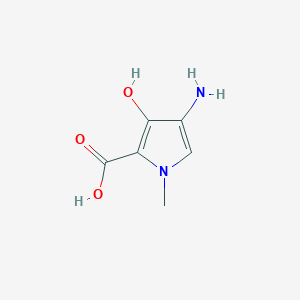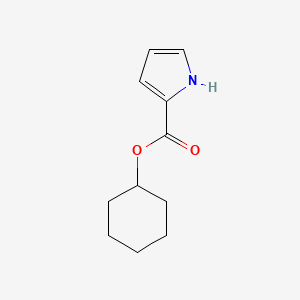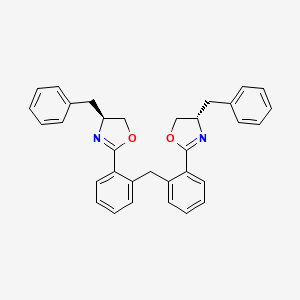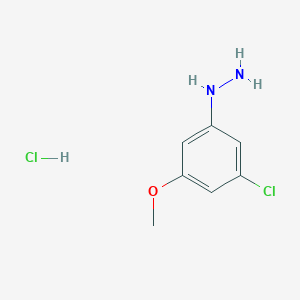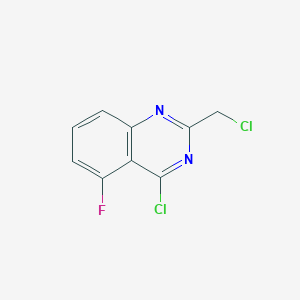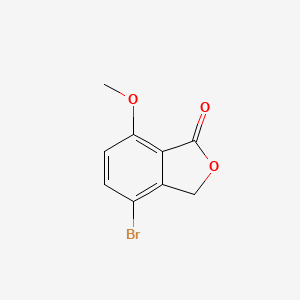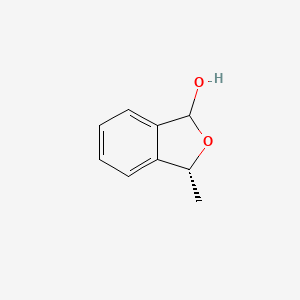
(3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol is an organic compound with a unique structure that includes a dihydroisobenzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol typically involves the reduction of specific precursors using borane or various borane complexes . The reaction conditions often require low temperatures to ensure the selective reduction of the desired stereoisomer.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, would likely be applied to produce this compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Further reduction can alter the compound’s structure and properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more complex furan derivative, while substitution could introduce new functional groups that enhance the compound’s utility in different applications .
Wissenschaftliche Forschungsanwendungen
(3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or resins .
Wirkmechanismus
The mechanism of action of (3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R)-3-(aminomethyl)-9-methoxy-1,2,3,4-tetrahydro-5H-1benzothieno[3,2-e][1,4]diazepin-5-one
- (3R)-4,4-Difluoro-3-[(4-methoxyphenyl)sulfonyl]butanoic acid
Uniqueness
(3R)-3-Methyl-1,3-dihydroisobenzofuran-1-ol is unique due to its specific dihydroisobenzofuran ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective .
Eigenschaften
Molekularformel |
C9H10O2 |
|---|---|
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
(3R)-3-methyl-1,3-dihydro-2-benzofuran-1-ol |
InChI |
InChI=1S/C9H10O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6,9-10H,1H3/t6-,9?/m1/s1 |
InChI-Schlüssel |
GVZFPWCBUWAGHL-VJSCVCEBSA-N |
Isomerische SMILES |
C[C@@H]1C2=CC=CC=C2C(O1)O |
Kanonische SMILES |
CC1C2=CC=CC=C2C(O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Ethanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874483.png)

![N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea](/img/structure/B12874492.png)

